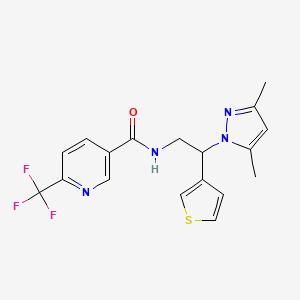

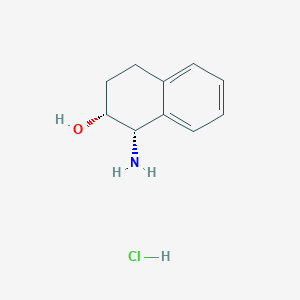

![molecular formula C12H19NO2 B2919716 cyclopropyl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2320378-81-0](/img/structure/B2919716.png)

cyclopropyl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of azabicyclo[3.2.1]octane, which is a bicyclic structure containing a nitrogen atom . The “cyclopropyl” and “methanone” groups suggest the presence of a cyclopropyl group (a three-carbon ring) and a ketone group (a carbonyl group with the carbon atom linked to two other carbon atoms), respectively .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains an azabicyclo[3.2.1]octane core, which is a bicyclic structure with a nitrogen atom . The “cyclopropyl” and “methanone” groups suggest the presence of a cyclopropyl group (a three-carbon ring) and a ketone group (a carbonyl group with the carbon atom linked to two other carbon atoms), respectively .科学的研究の応用

Chemical Reactivity and Transformation

Studies on bicyclo[3.1.0]hexane derivatives, including cyclopropyl rings adjacent to ketone groups, have shown that these structures can undergo specific ring-opening reactions under acidic or basic conditions. Methanolysis of such compounds results in cleavage of activated cyclopropane bonds, leading to products like 4-methoxycyclohexane or 3-methoxymethylcyclopentanone depending on the reaction conditions. This reactivity can be leveraged in synthesizing complex cyclic compounds and understanding reaction mechanisms involving cyclopropanes and ketones (Lim, McGee, & Sieburth, 2002).

Synthetic Pathways and Methodologies

Research into the addition of methanol to endo-tricyclo[3.2.1.02,4]oct-6-ene has provided insights into cyclopropyl corner vs edge protonation, a critical aspect in synthetic organic chemistry that affects the outcome of cyclopropane-containing compound transformations. Such studies contribute to the development of novel synthetic methodologies that can be applied to a wide range of chemical syntheses (Battiste et al., 1983).

Application in Cycloheptatriene Derivatives Synthesis

The anodic transformation of cycloheptatriene to tropone and tropolone represents another area where cyclopropyl-containing compounds play a critical role. The direct transformation of cycloheptatriene in methanol through anodic oxidation showcases the versatility of cyclopropyl groups in synthesizing important chemical frameworks, which have potential applications in material science, pharmaceuticals, and organic synthesis (Shono et al., 1988).

Development of Novel Compounds

The exploration of bicyclic proline analogues, including azabicyclo[3.1.1]heptane and azabicyclo[3.2.1]octane derivatives, illustrates the application of cyclopropyl-containing compounds in the design of novel molecules with potential biological activity. These compounds represent a valuable addition to the toolkit for drug discovery and development, offering new avenues for the synthesis of peptidomimetics and other bioactive molecules (Radchenko et al., 2009).

特性

IUPAC Name |

cyclopropyl-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-15-11-6-9-4-5-10(7-11)13(9)12(14)8-2-3-8/h8-11H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJXZIWFQUXSTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2CCC(C1)N2C(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cyclopropyl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

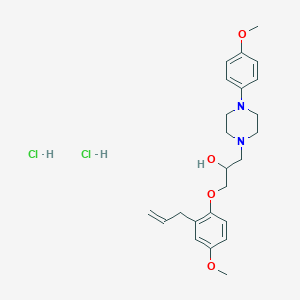

![N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B2919636.png)

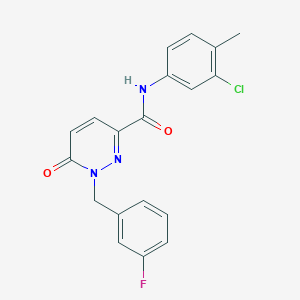

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2919639.png)

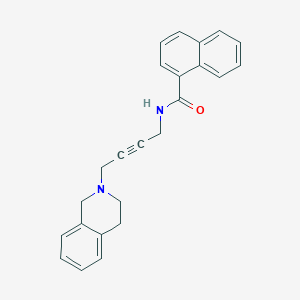

![2-[(2,2-Dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B2919640.png)

![N-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2919641.png)

![17-Ethoxy-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2919648.png)

![5-(4-Methyl-1,2,5-oxadiazol-3-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3-amine](/img/structure/B2919656.png)